N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a 4-methyl group, a 4-ethoxyphenyl group, and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-ethoxyaniline to yield N-(4-ethoxyphenyl)-4-methylbenzamide.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 2,3-dihydrothiophene derivative, under oxidative conditions to form the 1,1-dioxido-2,3-dihydrothiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide may have several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Possible applications in the development of organic semiconductors or other advanced materials.
Biological Studies: Investigation of its biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-4-methylbenzamide: Lacks the thiophene moiety, potentially altering its chemical and biological properties.
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide: Similar structure but without the ethoxy group, which may affect its solubility and reactivity.
Uniqueness
The unique combination of the 1,1-dioxido-2,3-dihydrothiophene ring, the 4-ethoxyphenyl group, and the 4-methylbenzamide core in N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide may confer distinct chemical and biological properties, making it a valuable compound for further study.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-3-25-19-10-8-17(9-11-19)21(18-12-13-26(23,24)14-18)20(22)16-6-4-15(2)5-7-16/h4-13,18H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOAPJPGEHWIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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